molecular formula C22H21N5OS B5957344 N-BENZYL-2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)-N-PHENYLACETAMIDE

N-BENZYL-2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)-N-PHENYLACETAMIDE

Cat. No.: B5957344
M. Wt: 403.5 g/mol
InChI Key: NGYFKFXFNKKLKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZYL-2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The triazolo[1,5-a]pyrimidine moiety in this compound is known for its significant biological activities and is often found in medicinal chemistry.

Properties

IUPAC Name

N-benzyl-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c1-16-13-17(2)27-21(23-16)24-22(25-27)29-15-20(28)26(19-11-7-4-8-12-19)14-18-9-5-3-6-10-18/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYFKFXFNKKLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-BENZYL-2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)-N-PHENYLACETAMIDE can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Chemical Reactions Analysis

N-BENZYL-2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)-N-PHENYLACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include copper acetate for cycloaddition reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-BENZYL-2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The triazolo[1,5-a]pyrimidine moiety binds to various enzymes and receptors, exhibiting versatile biological activities . This binding can lead to the inhibition of specific pathways, such as those involving JAK1 and JAK2 .

Comparison with Similar Compounds

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